3-acetyl-2H-pyran-2-one chemical properties and structure
3-acetyl-2H-pyran-2-one chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of 3-acetyl-2H-pyran-2-one and Its Derivatives
Introduction
3-acetyl-2H-pyran-2-one is a heterocyclic compound featuring a core 2H-pyran-2-one ring, which is an α,β-unsaturated lactone, substituted with an acetyl group at the 3-position. This scaffold is a key structural component in numerous natural products and synthetic analogues. While detailed experimental data for the unsubstituted parent compound, 3-acetyl-2H-pyran-2-one, is limited in publicly accessible literature, a wealth of information exists for its derivatives, which are of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the core structure and delves into the well-documented chemical properties, experimental protocols, and biological activities of its key analogues, including Dehydroacetic Acid and 3-Acetylcoumarin.
Chemical Structure and Core Features
The fundamental structure of 3-acetyl-2H-pyran-2-one consists of a six-membered heterocyclic ring containing one oxygen atom, a ketone at the 2-position, a double bond between C4 and C5, and an acetyl group at the C3 position. This arrangement of functional groups—an α,β-unsaturated lactone and a β-dicarbonyl-like system—makes the molecule a versatile synthon for a variety of chemical transformations.
Key reactive sites include:
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The electrophilic carbon centers of the lactone carbonyl, the acetyl carbonyl, and the C4/C6 positions of the pyran ring.
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The nucleophilic carbon at the C5 position.
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The enolizable protons of the acetyl group's methyl moiety.
These features allow 3-acetyl-2H-pyran-2-one derivatives to serve as powerful building blocks for the synthesis of more complex heterocyclic systems.[1]
Physicochemical Properties of Key Derivatives
| Property | 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic acid) | 3-acetyltetrahydro-2H-pyran-2-one | 3-acetyl-2H-1-benzopyran-2-one (3-Acetylcoumarin) |
| CAS Number | 520-45-6[2] | 63872-58-2[3] | 3949-36-8[4] |
| Molecular Formula | C₈H₈O₄[2] | C₇H₁₀O₃[3] | C₁₁H₈O₃[4] |
| Molecular Weight | 168.15 g/mol [5] | 142.15 g/mol [3] | 188.18 g/mol [4] |
| Melting Point | 109 - 111 °C[2] | Not Available | 119 - 122 °C[4] |
| Boiling Point | 270 °C[2] | Not Available | Not Available |
| Appearance | Light yellow crystalline powder[2] | Not Available | Pale yellow solid[6] |
Spectroscopic Data Analysis
The structure of these compounds has been elucidated and confirmed through various spectroscopic techniques. While a complete dataset for the parent compound is unavailable, data from its derivatives provide insight into the expected spectral features.
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Infrared (IR) Spectroscopy: For 3-acetylcoumarin derivatives, characteristic peaks include strong carbonyl (C=O) stretching frequencies for the lactone (around 1730 cm⁻¹) and the acetyl ketone (around 1680-1690 cm⁻¹).[7][8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: In derivatives of 3-acetyl-6-bromo-2H-chromen-2-one, the methyl protons of the acetyl group typically appear as a singlet around δ 2.5 ppm. The protons on the pyran or aromatic ring appear in the region characteristic for olefinic or aromatic protons.[7] For 3-acetylcoumarin, the aromatic protons appear between δ 7.4-8.5 ppm.[6]
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¹³C-NMR: The carbon signals for the lactone and ketone carbonyls are highly deshielded, appearing in the δ 160-200 ppm range. For instance, in 3-acetylcoumarin, the acetyl carbonyl carbon appears around δ 195.8 ppm and the lactone carbonyl at δ 159.5 ppm.[6]
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Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight is typically observed. Common fragmentation patterns involve the loss of the acetyl group or other substituents.[7]
Experimental Protocols: Synthesis
The 3-acetyl-2H-pyran-2-one core and its derivatives are valuable intermediates. The following protocol details a common method for the synthesis of 3-acetylcoumarin, a prominent benzofused analogue.
Protocol: Synthesis of 3-acetyl-2H-chromen-2-one (3-Acetylcoumarin) [6]
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Reactants:
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Salicylaldehyde (1 equivalent)
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Ethyl acetoacetate (1 equivalent)
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Piperidine (catalytic amount)
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Ethanol (solvent)
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Procedure:
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Salicylaldehyde and ethyl acetoacetate are combined in a flask and stirred in an ice bath to cool.
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A catalytic amount of piperidine is added dropwise to the cooled mixture with continuous shaking.
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The mixture is maintained at a freezing temperature until a yellow solid mass precipitates.
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The reaction is allowed to proceed to completion as monitored by thin-layer chromatography (TLC).
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The resulting solid is collected by filtration, washed with cold ethanol, and then recrystallized from ethanol to yield the pure 3-acetyl-2H-chromen-2-one product.
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Caption: A workflow diagram illustrating the key steps in the synthesis of 3-acetylcoumarin.
Chemical Reactivity and Applications
The 3-acetyl-2H-pyran-2-one scaffold is a versatile building block in organic synthesis.
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Diels-Alder Reactions: 2H-pyran-2-ones can act as dienes in [4+2] cycloaddition reactions with dienophiles like dialkyl acetylenedicarboxylates, providing a route to variously substituted aromatic compounds.[9]
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Heterocycle Synthesis: The acetyl group is a key handle for further functionalization. For example, 3-acetylcoumarin and its bromoacetylated derivatives are used as starting materials for synthesizing a wide range of fused heterocyclic systems, including pyrazoles, thiazoles, thiophenes, and pyridines.[7][10][11][12] These reactions often proceed via condensation or multicomponent reactions targeting the reactive acetyl group.
Biological and Pharmacological Significance
Derivatives of 3-acetyl-2H-pyran-2-one have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug development.
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Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of 3-acetylcoumarin derivatives against various human cancer cell lines, including breast, liver, colon, and gastric cancers.[7][12] Some analogues have shown efficacy comparable to standard anticancer agents in vitro.[12] The proposed mechanism for some coumarins involves the induction of apoptosis.[4]
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Antimicrobial Activity: Fused pyrano[2,3-b]pyridine derivatives synthesized from pyran-2-one precursors have exhibited significant antibacterial and antifungal activity against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[13]
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Other Activities: The broader coumarin and pyran classes of compounds are known for a wide array of pharmacological effects, including anti-inflammatory, antioxidant, antiviral, and neuroprotective properties.[14]
The diverse biological profile of these compounds makes them a subject of ongoing research for the development of new therapeutic agents.
Caption: A workflow for the biological evaluation of novel 3-acetyl-2H-pyran-2-one derivatives.
3-acetyl-2H-pyran-2-one represents an important heterocyclic scaffold. While comprehensive data on the parent molecule is sparse, its derivatives, particularly Dehydroacetic Acid and 3-Acetylcoumarin, are well-characterized and exhibit significant chemical versatility and biological activity. Their utility as synthons for complex heterocycles and their promising anticancer and antimicrobial properties ensure that they will remain a focus of research for scientists in organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. carlroth.com [carlroth.com]
- 3. 2H-Pyran-2-one, 3-acetyltetrahydro- | C7H10O3 | CID 11446390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Acetylcoumarin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. acgpubs.org [acgpubs.org]
- 12. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives [sjsci.journals.ekb.eg]
- 14. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
